5-Amino-3-methyl-1-phenyl-2-pyrazolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71799-38-7 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |
InChI Key |
IUKCTAQXDOOJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Amino 3 Methyl 1 Phenyl 2 Pyrazolin
Reactions at the Amino Group of 5-Amino-3-methyl-1-phenyl-2-pyrazolin
The exocyclic amino group in this compound behaves as a typical nucleophile, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the synthesis of a wide array of derivatives where the core pyrazoline structure is functionalized.
The nucleophilic nitrogen of the amino group can be readily acylated, alkylated, and arylated. Acylation is often achieved using acylating agents like acyl chlorides or anhydrides. For instance, the analogous compound, 5-amino-3-methyl-1-phenylpyrazole, reacts with benzenesulfonyl chloride or chloroacetyl chloride to yield the corresponding sulfonamide and chloroacetamide derivatives researchgate.net. This reactivity is expected to be mirrored in the pyrazoline counterpart, proceeding through a standard nucleophilic acyl substitution mechanism.
Alkylation reactions can be performed using alkyl halides. pharmaguideline.com The general principle of N-alkylation is a common transformation in heterocyclic chemistry, driven by the nucleophilicity of the amino group. mdpi.com While the pyrazole (B372694) ring itself can be alkylated at the N1 position if it is unsubstituted, the exocyclic amino group provides an alternative site for such reactions in 5-aminopyrazoline derivatives. pharmaguideline.com
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Benzenesulfonyl Chloride | N-Sulfonamide | researchgate.net |
| Acylation | Chloroacetyl Chloride | N-Chloroacetamide | researchgate.net |
| Alkylation | Alkyl Halides | Secondary Amine | pharmaguideline.com |
Diazo coupling is an electrophilic aromatic substitution reaction where an aryldiazonium cation acts as the electrophile, reacting with an activated, electron-rich aromatic or heterocyclic ring. wikipedia.org The reaction typically occurs at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. quora.com The amino group at the C5 position of the pyrazoline ring is a strong activating group, making the ring system highly susceptible to electrophilic attack by the diazonium ion.
In a reaction involving the analogous 5-amino-3-methyl-1-phenylpyrazole, treatment with an arenediazonium salt results in the formation of an azo-coupled product researchgate.net. The diazonium electrophile attacks the electron-rich pyrazole ring, typically at the C4 position, which is activated by the adjacent amino group, to form a brightly colored azo compound. wikipedia.org
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 5-Amino-3-methyl-1-phenylpyrazole | Arenediazonium Salt | Diazo Coupling | 4-Arylazo-5-amino-3-methyl-1-phenylpyrazole |
Reactivity of the Pyrazoline Ring System
The 2-pyrazoline (B94618) ring contains a C=N double bond (an imine functionality), which is the primary site of reactivity within the heterocyclic core. This endocyclic double bond and the adjacent nitrogen atoms dictate the ring's susceptibility to additions, redox reactions, and structural rearrangements.
The pyrazoline ring can undergo electrophilic substitution, particularly when activated by electron-donating groups like the C5-amino substituent. The C4 position of the pyrazole ring is noted as a site for electrophilic substitution pharmaguideline.com. This reactivity is demonstrated in the thiocyanation of pyrazoles, where an electrophilic thiocyanating agent is directed to the C4 position beilstein-journals.org.
Nucleophilic addition can occur at the electrophilic carbon of the C=N double bond. This reaction is characteristic of imines, though less common than reactions at carbonyl groups. The polarity of the C=N bond allows for the attack of nucleophiles at the carbon atom, followed by protonation of the nitrogen.
One of the most characteristic reactions of the 2-pyrazoline ring is its oxidation to the corresponding aromatic pyrazole. This oxidative aromatization provides a stable, aromatic heterocyclic system and can be accomplished with a variety of oxidizing agents. Common methods include the use of bromine or simply heating the pyrazoline in dimethyl sulfoxide (DMSO) in the presence of oxygen organic-chemistry.orgorganic-chemistry.org. This transformation involves the formal loss of two hydrogen atoms from the pyrazoline core to introduce a second double bond and achieve aromaticity researchgate.net.
Conversely, the pyrazoline ring can be reduced. The C=N double bond is susceptible to reduction to a C-N single bond, which would convert the pyrazoline to a pyrazolidine. While the aromatic pyrazole ring is generally stable to reduction, the non-aromatic pyrazoline is more readily reduced pharmaguideline.com. The synthesis of 2-pyrazolines from pyrazoles via reduction has been reported, indicating the reversibility of this redox pathway under specific conditions ajgreenchem.com.
| Reaction Type | Reagent/Condition | Product Core |
| Oxidation | Bromine | Pyrazole |
| Oxidation | DMSO / O₂, heat | Pyrazole |
| Reduction | H₂ / Fe catalyst | Pyrazolidine |
The pyrazoline ring, despite its relative stability, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often lead to the formation of different heterocyclic or acyclic structures.
An oxidative ring-opening has been observed for 1H-pyrazol-5-amines, which under mild, transition-metal-free conditions, can transform into 3-diazenylacrylonitrile derivatives researchgate.net. This indicates that the presence of the amino group can facilitate ring cleavage pathways. In another example, pyrazolines have been shown to react with activated alkynes in the absence of a catalyst, leading to an unexpected ring-opening with the elimination of styrene or ethylene to form 1H-pyrazole-4,5-dicarboxylates rsc.orgresearchgate.net.
Rearrangement reactions are also known. A tandem [3+2] cycloaddition followed by a ring-opening rearrangement of azadienes with nitrile imines has been developed for the synthesis of functionalized pyrazoles, showcasing a sophisticated rearrangement pathway involving a pyrazoline intermediate acs.org. Furthermore, certain 1-phenyl-substituted pyrazolium salts can be deprotonated to form carbenes that undergo a sequence of ring-opening, ring-closure, and tautomerization to yield 4-aminoquinolines researchgate.net.
| Reaction Type | Triggering Condition/Reagent | Resulting Product Type | Reference |
| Oxidative Ring-Opening | Oxidation (e.g., PhIO) | 3-Diazenylacrylonitrile | researchgate.net |
| Ring-Opening | Activated Alkynes | 1H-Pyrazole-4,5-dicarboxylate | rsc.orgresearchgate.net |
| Rearrangement | Base (KOt-Bu), heat | 4-Aminoquinoline | researchgate.net |
| Rearrangement | Nitrile Imines | Functionalized Pyrazole | acs.org |
Mechanistic Elucidation of Novel Transformations
The chemical versatility of this compound and its derivatives has led to the exploration of novel chemical transformations. Mechanistic studies have been crucial in understanding the pathways of these reactions, revealing unique intermediates and reaction controls.
Isocyanide-Based [4+1] Cycloadditions and Orthoamide Intermediates
5-Aminopyrazole scaffolds, including structures related to this compound, serve as key building blocks in isocyanide-based multicomponent reactions (MCRs). One of the most significant of these is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govbeilstein-journals.orgresearchgate.net This reaction provides an efficient pathway to synthesize fused imidazo[1,2-b]pyrazoles and related heterocyclic systems. nih.govnih.gov
The GBB reaction involves the condensation of a heterocyclic amine (like an aminopyrazole), an aldehyde, and an isocyanide. beilstein-journals.org The aminopyrazole acts as a 1,3-binucleophile in this process. nih.gov The generally accepted mechanism proceeds through the following key steps:
Formation of an iminium ion from the reaction of the aldehyde and the exocyclic amino group of the pyrazole.
Nucleophilic attack of the isocyanide on the iminium ion, leading to the formation of a nitrilium ion intermediate.
Intramolecular cyclization where the endocyclic nitrogen of the pyrazole ring attacks the nitrilium ion. This step is an intramolecular electrophilic aromatic substitution-type reaction.
Subsequent proton transfer or rearrangement leads to the final, stable aromatic fused-ring product.
While not a formal pericyclic [4+1] cycloaddition, the GBB reaction effectively combines a four-atom component (the aminopyrazole-aldehyde adduct) with a one-atom component (the isocyanide carbon) to form a new five-membered ring.
Recent mechanistic studies in related pyrazolinone systems have provided evidence for the formation of unexpected orthoamide intermediates in similar isocyanide-based [4+1] cycloadditions. semanticscholar.org This suggests that under certain conditions, the reaction pathway may deviate from the standard GBB mechanism, potentially involving a transient orthoamide species that rearranges to the final product. Such findings highlight the complex nature of these transformations and open avenues for accessing novel molecular scaffolds. semanticscholar.org
The efficiency and substrate scope of the GBB reaction can be influenced by the choice of catalyst, with Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and Brønsted acids such as p-toluenesulfonic acid (TsOH) being commonly employed to promote the reaction. organic-chemistry.orgbeilstein-journals.org
Kinetics of Specific Reactions Involving this compound Derivatives
While specific rate constants for reactions of this compound derivatives are not extensively documented in publicly available literature, kinetic principles are often explored through studies of reaction control (kinetic versus thermodynamic). A key area where this is evident is in the synthesis of the aminopyrazole core itself, where reaction conditions can dictate the regiochemical outcome.
The synthesis of N-substituted aminopyrazoles from the reaction of monosubstituted hydrazines (like phenylhydrazine) with β-functionalized acrylonitriles can yield two different regioisomers: the 5-aminopyrazole or the 3-aminopyrazole. The distribution of these products is often governed by kinetic versus thermodynamic control. chim.it
A detailed mechanistic study on the reaction of hydrazines with acrylonitriles demonstrated that different reaction conditions selectively favor one isomer. chim.it The kinetically controlled pathway, often favored at lower temperatures and with strong, non-equilibrating bases (e.g., sodium ethoxide at 0 °C), typically leads to the 3-aminopyrazole isomer. In contrast, the thermodynamically controlled pathway, which allows for the equilibration of intermediates under milder, reversible conditions (e.g., heating in ethanol at 70 °C), results in the more stable 5-aminopyrazole isomer. chim.itnih.gov
This regiodivergence is explained by the initial formation of two different Michael adducts, one of which is formed faster (kinetic product) while the other is more stable (thermodynamic product). Under thermodynamic conditions, an equilibrium is established that allows the kinetically favored intermediate to convert to the more stable one before the final, irreversible cyclization occurs. chim.it
| Control Type | Typical Conditions | Favored Product Isomer | Rationale |
|---|---|---|---|
| Kinetic Control | Strong Base (e.g., EtONa), Low Temperature (e.g., 0 °C) | 3-Aminopyrazole | Faster formation of the initial Michael adduct leading to this isomer. chim.it |
| Thermodynamic Control | Weaker Base/Acid Catalyst, Higher Temperature (e.g., 70 °C) | 5-Aminopyrazole | Allows for equilibration to the more stable intermediate prior to cyclization. chim.it |
These principles of kinetic and thermodynamic control are fundamental to understanding the reactivity of systems that can lead to derivatives of this compound.
Tautomeric Investigations of this compound and its Related Structures
Tautomerism is a critical aspect of the structure and reactivity of aminopyrazoles. For a compound like this compound, which is more accurately represented by its aromatic pyrazole form, several tautomeric possibilities exist. The primary equilibrium is the annular prototropic tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, given the amino substituent, amino-imino tautomerism is also theoretically possible.
Extensive studies using X-ray crystallography, NMR spectroscopy, and computational methods have been conducted on related 3(5)-aminopyrazole structures to determine their predominant tautomeric forms in both the solid state and in solution. researchgate.netmdpi.comnih.govresearchgate.net
Solid-State Investigations (X-ray Crystallography): In the solid state, the tautomeric form is fixed within the crystal lattice. X-ray diffraction studies on a series of 3(5)-amino-5(3)-arylpyrazoles have shown that the preferred tautomer is highly dependent on the nature of the substituents. researchgate.net For compounds with electron-donating or weakly withdrawing groups on the aryl ring, the 3-amino tautomer is generally favored. researchgate.netnih.gov Conversely, a strong electron-withdrawing group like a nitro group can favor the 5-amino tautomer. researchgate.net In some cases, both tautomers have been found to co-exist in a 1:1 ratio within the crystal structure. researchgate.net The stability in the crystal is governed by intermolecular forces, particularly hydrogen bonding networks. researchgate.net
Solution-State Investigations (NMR Spectroscopy): In solution, a dynamic equilibrium often exists between the tautomers. NMR spectroscopy is a powerful tool for studying this equilibrium. nih.govresearchgate.net The position of the equilibrium is sensitive to several factors, including the electronic nature of the substituents and the hydrogen-bonding ability of the solvent. researchgate.netresearchgate.netnih.gov
Substituent Effects : Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to stabilize the tautomer where the pyrazole N-H is at position 1 and the substituent is at position 3 (the 3-amino tautomer). nih.gov Electron-withdrawing groups (e.g., -CHO, -COOH) tend to stabilize the 5-amino tautomer. nih.gov
Solvent Effects : The tautomeric equilibrium can be significantly influenced by the solvent. researchgate.netresearchgate.net In a study of 3(5)-aminopyrazoles, it was observed that while the 3-amino tautomer is generally more stable, a distinct equilibrium can be observed in solvents like DMSO-d₆, where separate signals for both the 3-amino and 5-amino tautomers can be detected. researchgate.netnih.gov Solvents capable of acting as hydrogen bond acceptors can stabilize the amino tautomer. researchgate.net
Computational studies have complemented these experimental findings, predicting that for the parent 3(5)-aminopyrazole, the 3-amino tautomer is more stable than the 5-amino tautomer by approximately 10 kJ mol⁻¹. mdpi.com
| Method | Phase | Influencing Factor | Observed Preference/Finding | Reference |
|---|---|---|---|---|
| X-ray Crystallography | Solid State | Substituent (Aryl group) | 3-amino tautomer is common; strong electron-withdrawing groups can favor the 5-amino form. researchgate.net | researchgate.net |
| NMR Spectroscopy | Solution (DMSO-d₆) | - | A rare case of slow prototropic tautomerism allows for the detection of signals from both 3-amino and 5-amino tautomers. researchgate.net | researchgate.net |
| NMR Spectroscopy | Solution | Solvent Type | Solvents that are hydrogen bond acceptors favor the amino tautomer over the imino form. researchgate.net | researchgate.net |
| Computational (DFT) | Gas Phase | Inherent Stability | The 3-aminopyrazole (3AP) tautomer is predicted to be more stable than the 5-aminopyrazole (5AP) tautomer. mdpi.com | mdpi.com |
Derivatization Strategies and Academic Applications of 5 Amino 3 Methyl 1 Phenyl 2 Pyrazolin
Synthesis of Fused Heterocyclic Systems Utilizing 5-Amino-3-methyl-1-phenyl-2-pyrazolin as a Building Block
The inherent reactivity of this compound has been extensively exploited by synthetic chemists to construct a variety of fused heterocyclic compounds. These reactions often proceed through cyclocondensation pathways, leveraging the nucleophilicity of the amino group and the reactivity of the pyrazole (B372694) ring.
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities. The synthesis of these derivatives often involves the reaction of 5-aminopyrazoles with various carbonyl compounds or their equivalents.
One effective method for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines involves the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones. mdpi.com This reaction is catalyzed by zirconium(IV) chloride and proceeds under thermal conditions. mdpi.com The reaction of 5-amino-3-methyl-1-phenylpyrazole with azlactones under solvent-free heating conditions also yields tetrahydro-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates good functional group tolerance and excellent regioselectivity. nih.gov The reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents such as benzenesulfonyl chloride, arenediazonium salts, and chloroacetyl chloride can also lead to substituted pyrazolo[3,4-b]pyridines. researchgate.net
| Reactants | Catalyst/Reagent | Product | Reference |
| 5-Amino-1-phenylpyrazole and α,β-unsaturated ketones | ZrCl4 | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Amino-3-methyl-1-phenylpyrazole and azlactones | Heat (solvent-free) | Tetrahydro-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
| 5-Aminopyrazoles and alkynyl aldehydes | Silver, iodine, or NBS | Halogenated and non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Amino-3-methyl-1-phenylpyrazole and various reagents | Benzenesulfonyl chloride, arenediazonium salts, etc. | Substituted pyrazolo[3,4-b]pyridines | researchgate.net |
Thiazolo[3,2-a]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities. The synthesis of these compounds can be achieved through various multi-component reactions.
One approach involves a one-pot, three-component cyclocondensation of a substituted 4-phenylthiazol-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluenesulfonic acid (PTSA). researchgate.net Another strategy involves the cyclodehydration of precursor compounds using polyphosphoric acid (PPA). nih.gov Additionally, novel thiazolo[3,2-a]pyrimidine derivatives with a pyrazole substituent have been synthesized from substituted phenylhydrazines via Vilsmeier-Haack, Biginelli, and Knoevenagel reactions. researchgate.net
| Starting Materials | Key Reactions/Reagents | Product | Reference |
| Substituted 4-phenylthiazol-2-amine, acetylacetone, aromatic aldehydes | p-Toluenesulfonic acid (PTSA) | 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone derivatives | researchgate.net |
| Ethyl 6-methyl-4-(substituted)phenyl-2-(substituted)-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromide | Polyphosphoric acid (PPA) | Thiazolo[3,2-a]pyrimidine compounds | nih.gov |
| Substituted phenylhydrazines | Vilsmeier-Haack, Biginelli, Knoevenagel reactions | Thiazolo[3,2-a]pyrimidine derivatives with pyrazole substituent | researchgate.net |
Pyrano[2,3-c]pyrazoles are a significant class of fused heterocyclic compounds known for their diverse biological properties. Their synthesis is often achieved through multi-component reactions involving a pyrazolone (B3327878) derivative.
A common and efficient method is the one-pot, four-component reaction of ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, an aldehyde, and malononitrile in the presence of a catalyst. researchgate.netacs.orgnih.gov Various catalysts have been employed for this synthesis, including DABCO in aqueous media and sulfonated amorphous carbon with eosin Y. researchgate.netacs.org Another approach involves the Claisen-Schmidt condensation of 1-phenyl-1H-pyrazol-3-ol with heteroaryl aldehydes to form chalcones, which are then cyclized to 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones. nih.gov
| Reactants | Catalyst | Product | Reference |
| Ethyl acetoacetate, hydrazine hydrate, aldehyde, malononitrile | DABCO | Dihydropyrano[2,3-c]pyrazole derivatives | researchgate.net |
| Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, malononitrile | Sulfonated amorphous carbon and eosin Y | Pyrano[2,3-c]pyrazole derivatives | acs.orgnih.gov |
| 1-Phenyl-1H-pyrazol-3-ol and heteroaryl aldehydes | Ethanolic sodium hydroxide | 6-(Hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | nih.gov |
The dimerization of 5-aminopyrazoles offers a direct route to pyrazole-fused pyridazines and pyrazines. A copper-catalyzed method has been developed for the chemoselective dimerization of 5-aminopyrazoles. mdpi.com This protocol allows for the switchable synthesis of dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com The reaction conditions, including the choice of catalyst and oxidant, play a crucial role in determining the product selectivity. mdpi.com
| Substrate | Catalyst | Oxidant | Product | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)2 | Benzoyl peroxide (BPO) and K2S2O8 | Dipyrazole-fused pyridazines and pyrazines | mdpi.com |
The synthesis of triazole-pyrazole hybrids can be achieved through various synthetic routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) starting from pyrazolyl azides. nih.gov An alternative route involves the use of triazenylpyrazoles, which allows for the N-functionalization of the pyrazole ring before the attachment of the triazole unit. nih.gov This methodology has been successfully applied to both liquid-phase and solid-phase synthesis. nih.gov
| Precursor | Key Reaction | Product | Reference |
| Pyrazolyl azides and alkynes | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Pyrazolyltriazoles | nih.gov |
| Triazenylpyrazoles | N-functionalization followed by CuAAC | Multi-substituted pyrazole-triazole hybrids | nih.gov |
Hybrid molecules incorporating both benzofuranone and pyrazole moieties have been synthesized due to their potential biological activities. The reaction of 2-formylbenzoic acid with 5-amino-3-methyl-1-phenylpyrazole yields (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. nih.govresearchgate.net The synthesis of novel heterocycles containing benzofuran, thiazolidin-4-one, and pyrazole moieties has also been reported through the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. mdpi.com Furthermore, the molecular hybridization approach has been used to design and synthesize new hybrid molecules composed of a benzofuran-pyrazole scaffold linked to various other heterocycles. preprints.orgpreprints.org
| Reactants | Product | Reference |
| 2-Formylbenzoic acid and 5-amino-3-methyl-1-phenylpyrazole | (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | nih.govresearchgate.net |
| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | mdpi.com |
| Benzofuran-pyrazole scaffold and various heterocycles | Hybrid molecules | preprints.orgpreprints.org |
Development of Conjugates and Hybrid Molecules Based on the this compound Scaffold
The this compound structure is a foundational building block for synthesizing more complex chemical entities, including conjugates and hybrid molecules. This is achieved by reacting the aminopyrazole with various electrophilic reagents to create fused heterocyclic systems or link to other molecular moieties. researchgate.netmdpi.commdpi.com These strategies aim to combine the physicochemical properties of the pyrazolin core with other functional groups to develop novel compounds with enhanced or specific activities. beilstein-journals.org
A primary application of this scaffold is in the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines. mdpi.comnih.govmdpi.com These reactions typically involve the condensation of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) yields substituted pyrazolo[3,4-b]pyridines. mdpi.com Similarly, reactions with reagents like benzenesulfonyl chloride, chloroacetyl chloride, and ethoxymethylenemalononitrile produce a variety of substituted pyrazole derivatives. researchgate.net
Another derivatization approach involves creating hybrid molecules by linking the pyrazolin scaffold to other bioactive or functional structures. An example is the synthesis of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, which is formed by reacting 5-amino-3-methyl-1-phenylpyrazole with 2-formylbenzoic acid. nih.gov This creates a conjugate that merges the pyrazole core with a benzofuranone moiety, a class of compounds known for exhibiting diverse pharmacological properties. nih.gov
These synthetic strategies highlight the utility of this compound as a versatile precursor for generating a diverse library of complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comsigmaaldrich.com
Table 1: Examples of Hybrid Molecules Synthesized from this compound
| Reactant | Resulting Hybrid/Fused System | Reaction Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | Condensation/Cyclization | mdpi.com |
| 2-Formylbenzoic Acid | (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | Condensation | nih.gov |
| Benzenesulfonyl Chloride | Substituted 3-methyl-1-phenylpyrazole | Sulfonylation | researchgate.net |
| 1,3-Diketones | N-phenyl-3-methyl substituted Pyrazolo[3,4-b]pyridines | Condensation | mdpi.com |
Applications in Analytical Chemistry and Chemical Biology Research
The unique structure of the pyrazolin scaffold has been leveraged for applications in both analytical chemistry and as a tool for studying biological systems.
While carbohydrates lack strong chromophores for UV detection in techniques like High-Performance Liquid Chromatography (HPLC), chemical derivatization can overcome this limitation. clemson.edu A compound structurally related to this compound, 1-phenyl-3-methyl-5-pyrazolone (PMP) , is a widely used pre-column derivatization reagent for the analysis of monosaccharides and oligosaccharides. nih.govnih.govresearchgate.net
The PMP reagent reacts with the reducing end of a saccharide under mild, alkaline conditions to form a stable derivative that strongly absorbs UV light (around 245 nm). nih.govresearchgate.net This labeling allows for highly sensitive detection and quantification of carbohydrates by HPLC with a UV detector. clemson.edu The method is robust and has been successfully applied to the analysis of monosaccharides in various samples, including food products and biological extracts. nih.govresearchgate.net The hydrophobic character of the PMP tag also facilitates the separation of the derivatives on common C18 reversed-phase columns. clemson.edunih.gov
Table 2: Monosaccharides Analyzed Using PMP Derivatization
| Monosaccharide | Analytical Technique | Reference |
|---|---|---|
| Glucose | HPLC-UV/DAD | clemson.edu |
| Glucosamine | HPLC-UV/DAD | clemson.edu |
| Mannose | HPLC | jlu.edu.cn |
| Galactose | HPLC | jlu.edu.cn |
| Xylose | HPLC | jlu.edu.cn |
Derivatives of the aminopyrazole and pyrazole scaffold serve as valuable probes in biochemical research, particularly for studying enzymes. nih.gov These compounds can be designed as inhibitors to investigate the function and mechanism of specific enzymes. For example, pyrazole-based inhibitors have been synthesized to target the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov Kinetic experiments with these inhibitors help to confirm their mode of action, such as competitive inhibition, and molecular docking studies can elucidate key interactions within the enzyme's active site. nih.gov
Furthermore, the development of activity-based protein profiling (ABPP) probes allows for the covalent labeling and identification of enzymes in complex biological systems. researchgate.net Hydrazine-based probes, for instance, can target a wide range of enzymes by reacting with electrophilic cofactors or intermediates in the active site. researchgate.net Photoaffinity probes, which form a covalent bond with their target upon UV irradiation, are another powerful tool. Probes based on kinase inhibitor scaffolds can be used to identify both the intended targets and potential off-targets of a drug within the proteome, providing crucial information for drug development. nih.gov The adaptability of the pyrazole core makes it a suitable framework for designing such specialized probes for enzyme and receptor binding studies.
Contributions to Materials Science and Polymer Chemistry
The pyrazolin scaffold has also found utility in the field of materials science, primarily due to its optical properties.
The pyrazole heterocyclic ring is recognized for its utility in polymer chemistry. mdpi.com While specific examples detailing the incorporation of this compound into polymers and coatings are not extensively documented in readily available literature, the functional amino group provides a reactive site for polymerization reactions. In principle, it can be used as a monomer or an additive to impart specific properties, such as thermal stability or altered optical characteristics, to a polymer matrix.
Pyrazoline derivatives are a well-established class of fluorescent compounds. sigmaaldrich.com They function as fluorescent brightening agents (also known as optical brighteners) by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. unishivaji.ac.inresearchgate.net This process of fluorescence counteracts any inherent yellowish tint in a material, resulting in a whiter and brighter appearance. unishivaji.ac.in Research has specifically evaluated fused and pendant pyrazole heterocyclic compounds synthesized from 5-amino-3-methyl-1-phenylpyrazole for their efficacy as fluorescent brightening agents. sigmaaldrich.com These agents are commonly applied to textiles, paper, and plastics to enhance their perceived whiteness. unishivaji.ac.in
Intermediates in the Synthesis of Agrochemicals and Dyes
This compound, more commonly referred to by its stable tautomeric form 5-amino-3-methyl-1-phenylpyrazole, is a versatile chemical intermediate. chemimpex.com Its structure, featuring a reactive primary amino group on the pyrazole ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which have significant applications in the agrochemical and dye industries. chemimpex.combeilstein-journals.orgsemanticscholar.org The modification of this core structure allows for the creation of targeted molecules with specific biological activities or desired color properties. chemimpex.com
Applications in Agrochemicals
In agricultural chemistry, 5-amino-3-methyl-1-phenylpyrazole serves as a foundational building block for the development of new herbicides and fungicides. chemimpex.com The pyrazole ring is a key pharmacophore in many commercial pesticides, and derivatives of this compound are actively researched for their potential to control weeds and plant diseases. journalijar.comnih.govnih.gov
Research has focused on synthesizing derivatives by modifying the amino group or other positions on the pyrazole ring to enhance biological efficacy. For instance, a series of 5-Chloro-3-methyl-1-phenyl-1H pyrazole-4-carbohydrazide derivatives have been designed and synthesized. journalijar.com These compounds were subsequently screened for their herbicidal activities against species like Barnyard grass (Echinochloa crusgalli) and Rapeseed (Brassica napus). journalijar.com Patents have also been filed for the use of 5-amino-1-phenylpyrazoles as herbicides, highlighting their effectiveness against a range of weeds and their compatibility with important crop plants. justia.com
Furthermore, the phenylpyrazole scaffold is integral to the development of fungicides. Studies have shown that 1,5-diaryl-pyrazole-3-formate analogs exhibit antifungal activity, notably in controlling peanut stem rot disease caused by Sclerotium rolfsii. nih.gov The synthesis of novel pyrazole derivatives, including amides and isothiocyanates, has yielded compounds with fungicidal activity against various plant pathogens such as Botrytis cinerea and Rhizoctonia solani. nih.gov
| Precursor/Intermediate | Derivative Class | Target Application | Observed Activity |
|---|---|---|---|
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | Carbohydrazide derivative | Herbicide | Active against Barnyard grass and Rapeseed. journalijar.com |
| 5-amino-1-phenyl-pyrazoles | Acylated amino pyrazole | Herbicide | Shows selective herbicidal properties against various weeds. justia.com |
| 1,5-diaryl-pyrazole-3-formate | Pyrazole formate ester | Fungicide | Inhibitory effect against Sclerotium rolfsii (peanut stem rot). nih.gov |
| 1,3,4-substituted-5-aminopyrazole | Pyrazole isothiocyanate | Fungicide | Active against Botrytis cinerea and Rhizoctonia solani. nih.gov |
Applications in Dye Synthesis
The primary amino group at the C-5 position of 5-amino-3-methyl-1-phenylpyrazole makes it an excellent diazo component for the synthesis of azo dyes. researchgate.netresearchgate.net Azo dyes are the largest class of synthetic colorants, and those incorporating a heterocyclic pyrazole ring are noted for their bright colors, high tinctorial strength, and good stability. nih.govscielo.br
The synthesis process involves a two-step diazotization-coupling reaction. First, the 5-amino group of the pyrazole is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.govnih.gov This diazonium salt is then immediately reacted with a coupling component—an electron-rich nucleophile such as a phenol, naphthol, or a compound with an active methylene group—to form the stable azo dye. researchgate.netnih.gov
For example, a bi-heterocyclic azo dye was synthesized using 5-amino-3-methyl-1-phenylpyrazole as the diazo component and 2-naphthoic acid as the coupling component. researchgate.net In other research, a related compound, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, was diazotized and coupled with various active methylene derivatives to produce a range of novel pyrazole azo dyes intended for use in paints and varnishes. nih.gov The versatility of this reaction allows for the creation of a wide spectrum of colors by varying the structure of the coupling partner.
| Diazo Component | Coupling Component | Resulting Product Class | Reference |
|---|---|---|---|
| 5-amino-3-methyl-1-phenylpyrazole | 2-Naphthoic acid | Bi-heterocyclic azo dye | researchgate.net |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active methylene derivatives (e.g., β-ketoesters) | Pyrazole azo dye | nih.gov |
| 5-amino-3-methyl-1-phenylpyrazole | Arenediazonium salt | Arylazo-aminopyrazole | researchgate.net |
| Diazotized 2-thiazolyl amines | 3-amino-1-phenyl-2-pyrazolin-5-one | Hetarylazo pyrazolone dye | scielo.br |
Advanced Characterization and Spectroscopic Analysis of 5 Amino 3 Methyl 1 Phenyl 2 Pyrazolin and Its Derivatives
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as a powerful tool for the unambiguous determination of the three-dimensional structure of crystalline solids. For pyrazoline derivatives, this technique reveals critical details about their molecular geometry, conformation, and the non-covalent interactions that dictate their supramolecular architecture.
Determination of Crystal System and Space Group
The initial step in crystallographic analysis involves determining the crystal system and space group, which define the symmetry of the crystal lattice. Pyrazoline and pyrazolone (B3327878) derivatives have been found to crystallize in various systems, reflecting the influence of different substituents on the crystal packing.
For instance, a derivative of the target compound, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, has been reported to crystallize in the monoclinic system researchgate.netnih.gov. Other related pyrazolone derivatives have been observed to crystallize in monoclinic, triclinic, and orthorhombic systems, with common space groups including P2₁/n, P-1, and P2₁2₁2₁ mdpi.com. The specific crystal system and space group are fundamental parameters that describe the unit cell and the symmetry operations that relate the molecules within it.
Table 1: Crystallographic Data for a 5-Amino-3-methyl-1-phenyl-pyrazole Derivative (Data for (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one)
| Parameter | Value |
| Crystal System | Monoclinic |
| a (Å) | 10.0451 (2) |
| b (Å) | 15.0631 (5) |
| c (Å) | 12.2008 (4) |
| β (°) | 123.257 (2) |
| Volume (ų) | 1543.75 (8) |
| Z | 4 |
This table is interactive. Click on the headers to sort.
Analysis of Molecular Conformation and Dihedral Angles
The relative orientation of the phenyl ring at the N1 position and other substituents is of particular interest. In the case of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, the dihedral angle between the pyrazole (B372694) ring and the N1-phenyl ring is 47.07 (10)° researchgate.netnih.gov. This twisted conformation is a common feature in many 1-phenyl-pyrazoline derivatives semanticscholar.org. The dihedral angles between the pyrazole core and other attached rings, such as a benzofuran system, have also been precisely determined, providing a complete picture of the molecule's spatial arrangement researchgate.netnih.gov. For other N-substituted pyrazolines, the dihedral angles between the pyrazole ring and various substituted phenyl rings have been reported to range from approximately 4.6° to 10.5° semanticscholar.org.
Table 2: Selected Dihedral Angles in a 5-Amino-3-methyl-1-phenyl-pyrazole Derivative (Data for (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one)
| Ring 1 | Ring 2 | Dihedral Angle (°) |
| Pyrazole Ring | N1-Phenyl Ring | 47.07 (10) |
| Pyrazole Ring | Furan Ring of Benzofuran | 85.76 (7) |
| Pyrazole Ring | Benzene Ring of Benzofuran | 86.04 (7) |
This table is interactive. Users can filter data based on the rings involved.
Characterization of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The solid-state structure of pyrazoline derivatives is stabilized by a network of non-covalent intermolecular interactions. Hydrogen bonds are particularly significant, especially due to the presence of the amino group (-NH₂) which can act as a hydrogen bond donor.
In the crystal structure of the aforementioned benzofuran derivative, molecules are linked by weak N—H···N, N—H···O, and C—H···O interactions researchgate.netnih.gov. The amino group's hydrogen atoms can form bonds with the nitrogen atom of a neighboring pyrazole ring or with oxygen atoms from adjacent molecules. These interactions are crucial in directing the assembly of molecules in the crystal lattice nih.gov.
Study of Supramolecular Assembly and Crystal Packing
The combination of hydrogen bonds and other intermolecular forces leads to the formation of well-defined, three-dimensional supramolecular assemblies. The analysis of crystal packing reveals how individual molecules self-assemble into larger, ordered structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. For 5-Amino-3-methyl-1-phenyl-2-pyrazolin and its derivatives, 1D and 2D NMR techniques provide definitive assignments of all proton and carbon signals, confirming the molecular connectivity and providing insights into the electronic environment of the atoms.
Advanced 1H NMR and 13C NMR Techniques for Comprehensive Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural characterization.
In the ¹H NMR spectrum of 5-amino-3-methyl-1-phenyl-pyrazole derivatives, characteristic signals are observed for the methyl protons, the amino protons, and the aromatic protons of the phenyl group. For a related sulfonyl derivative, the NH₂ protons appear as a singlet at δ = 6.34 ppm, the methyl protons at δ = 2.40 ppm, and the pyrazole CH proton at δ = 4.91 ppm iucr.org. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.9 ppm.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the carbon of the pyrazole ring attached to the amino group (C5) and the methyl-substituted carbon (C3) show distinct chemical shifts, alongside the nitrile carbon and the carbons of the phenyl ring rsc.org.
To achieve unambiguous assignment and resolve complex signal overlap, advanced 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity within aliphatic chains or substituent groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their attached, and often more easily assigned, protons youtube.comsdsu.edu.
Together, these advanced NMR methods allow for a complete and confident assignment of the entire molecular structure in solution.
Table 3: Typical NMR Chemical Shift Ranges for 5-Amino-3-methyl-1-phenyl-pyrazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | CH ₃ | 2.3 - 2.5 |
| NH ₂ | 6.0 - 6.5 | |
| Pyrazole CH | 4.9 - 5.8 | |
| Aromatic CH | 7.2 - 8.0 | |
| ¹³C | C H₃ | ~14 |
| Phenyl C | 115 - 140 | |
| Pyrazole C -CH₃ | ~145 | |
| Pyrazole C -NH₂ | ~153 |
This table is interactive and provides a general guide to expected chemical shifts.
2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity of atoms within a molecule, which is essential for unambiguous structural assignment. Techniques such as COSY, HMQC (or HSQC), and HMBC are used to map out the relationships between different nuclei. beilstein-journals.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For 5-Amino-3-methyl-1-phenylpyrazole, a COSY spectrum would be used to confirm the connectivity of the protons on the phenyl ring. Cross-peaks would be expected between adjacent aromatic protons (ortho-meta, meta-para), establishing the substitution pattern.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). This experiment is crucial for assigning the carbon signals. For instance, the signal from the methyl protons would show a cross-peak with the methyl carbon signal, and each proton on the phenyl ring would correlate to its corresponding carbon atom.
| Experiment | Correlating Nuclei | Purpose and Expected Observations |
|---|---|---|
| COSY | ¹H ↔ ¹H | - Confirms proton-proton adjacencies.
|
| HSQC/HMQC | ¹H ↔ ¹³C (1 bond) | - Assigns carbon signals based on direct proton attachment.
|
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | - Establishes long-range connectivity across quaternary carbons.
|
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net IR and Raman are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like N-H), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds like C=C). edinst.comjasco-global.com
The IR spectrum of 5-Amino-3-methyl-1-phenylpyrazole exhibits several characteristic absorption bands that confirm its structure. nist.gov The high-wavenumber region is dominated by N-H stretching vibrations from the primary amino group, typically appearing as one or two sharp bands. Aromatic and aliphatic C-H stretches are also observed in this region. The fingerprint region contains a multitude of bands corresponding to C=N and C=C stretching within the pyrazole and phenyl rings, as well as various bending vibrations. nih.gov
A Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the phenyl ring and the pyrazole ring due to their high polarizability. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretching | -NH₂ (Amino) | 3300 - 3500 | IR |
| C-H Stretching (Aromatic) | Phenyl Ring | 3000 - 3100 | IR / Raman |
| C-H Stretching (Aliphatic) | -CH₃ (Methyl) | 2850 - 3000 | IR / Raman |
| C=N Stretching | Pyrazole Ring | 1580 - 1650 | IR / Raman |
| C=C Stretching | Phenyl & Pyrazole Rings | 1450 - 1600 | IR / Raman (strong) |
| N-H Bending | -NH₂ (Amino) | 1550 - 1640 | IR |
| C-H Bending | Methyl & Phenyl | 1350 - 1480 | IR |
| C-N Stretching | Amino & Phenyl-N | 1250 - 1350 | IR |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org For 5-Amino-3-methyl-1-phenylpyrazole, with a molecular formula of C₁₀H₁₁N₃, the expected exact molecular weight is approximately 173.21 g/mol . nist.gov
Under electron ionization (EI), the molecule loses an electron to form a molecular ion (M+•), which is often the peak with the highest mass-to-charge ratio (m/z). libretexts.org Due to the presence of aromatic and heterocyclic rings, the molecular ion of 5-Amino-3-methyl-1-phenylpyrazole is expected to be relatively stable and thus readily observable. libretexts.org
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org Common fragmentation pathways for pyrazoles include the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the heterocyclic ring. researchgate.net The presence of the phenyl group typically gives rise to a prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). Alpha-cleavage next to the amino group is also a possible fragmentation route. miamioh.edu
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 173 | [C₁₀H₁₁N₃]⁺• (Molecular Ion) | - |
| 158 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |
| 118 | [C₈H₈N]⁺ | •CH₃N₂ (from ring cleavage) |
| 91 | [C₆H₅N₂]⁺ | •CH₂CN (from ring cleavage) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | •C₄H₆N₃ |
Data interpreted from the NIST mass spectrum for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. This technique is particularly useful for studying compounds containing chromophores—groups of atoms responsible for light absorption, such as conjugated π-systems.
The structure of 5-Amino-3-methyl-1-phenylpyrazole contains two primary chromophores: the phenyl ring and the pyrazole ring. These are linked, creating an extended conjugated system. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum (λ_max).
The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic systems. These high-energy transitions are characteristic of conjugated molecules. Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for lower-energy n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths. The specific λ_max values and molar absorptivity are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states.
| Transition Type | Description | Involved Orbitals | Expected Spectral Region |
|---|---|---|---|
| π → π | High-intensity absorption from the promotion of an electron from a π bonding orbital to a π antibonding orbital. | Phenyl and Pyrazole rings | UV-B / UV-A (200-350 nm) |
| n → π | Low-intensity absorption from the promotion of a non-bonding electron (from N) to a π antibonding orbital. | N atoms in pyrazole, Amino group | UV-A / Visible (~300-400 nm) |
Computational and Theoretical Studies of 5 Amino 3 Methyl 1 Phenyl 2 Pyrazolin
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in exploring the intrinsic properties of molecules like 5-Amino-3-methyl-1-phenyl-2-pyrazolin. These methods allow for a detailed examination of the molecule's geometry, stability, and electronic landscape.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the molecular structures of organic compounds. For pyrazoline derivatives, DFT methods, particularly using the B3LYP functional, have been successfully used to optimize molecular geometries and calculate electronic structures.
In a typical study, the initial geometry of the this compound molecule would be optimized to find the lowest energy conformation. This process involves calculating forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. The results of such calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in a closely related compound, (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, crystallographic data revealed specific dihedral angles between the various rings, such as the phenyl and pyrazole (B372694) rings subtending an angle of 47.07 (10)°. DFT calculations would aim to reproduce these structural parameters, providing a comparison between the theoretical gas-phase model and the solid-state experimental structure.
Table 1: Illustrative Geometrical Parameters Calculated by DFT for a Pyrazoline Core Structure This table presents typical data obtained from DFT calculations on pyrazoline derivatives; specific values for the title compound require a dedicated computational study.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | ~1.39 Å |
| N2-C3 | ~1.31 Å | |
| C3-C4 | ~1.50 Å | |
| C4-C5 | ~1.54 Å | |
| C5-N1 | ~1.47 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~110° | |
| N2-C3-C4 | ~115° | |
| Dihedral Angle | Phenyl Ring vs. Pyrazoline Ring | 40-50° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, are used to predict ¹H and ¹³C NMR chemical shifts. For a series of 2-pyrazoline (B94618) derivatives, calculated chemical shifts have shown good correlation with experimental values, aiding in the structural elucidation of newly synthesized compounds.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the positions of key bands in Infrared (IR) and Raman spectra. These calculations help assign specific vibrational modes, such as the C=N stretching of the pyrazoline ring or the N-H stretching of the amino group. For pyrazole derivatives, theoretical vibrational assignments have been made based on Potential Energy Distribution (PED) results.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, UV-Vis absorption spectra. These calculations can identify the orbitals involved in the primary electronic excitations, often corresponding to π → π* transitions within the conjugated system of the molecule.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for Pyrazoline Derivatives This table illustrates the type of comparative data generated in computational studies. Specific data for the title compound is not available in the cited literature.
| Spectroscopic Parameter | Functional Group/Proton | Predicted Value | Experimental Value |
| ¹H-NMR Chemical Shift (ppm) | Pyrazoline CH₂ | 3.1 - 3.9 | 3.0 - 3.8 |
| Pyrazoline CH | 5.2 - 5.9 | 5.1 - 5.8 | |
| Vibrational Frequency (cm⁻¹) | C=N Stretch | ~1605 | 1590 - 1610 |
| N-H Stretch (Amino) | ~3450 | 3400 - 3500 | |
| UV-Vis λ_max (nm) | π → π* transition | ~350 | 340 - 360 |
Molecular Orbital Analysis and Charge Distribution Studies
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For pyrazoline derivatives, the HOMO is often localized on the phenyl and pyrazoline moieties, while the LUMO can be distributed across the styryl group, indicating a potential for intramolecular charge transfer upon excitation. In a DFT study of a similar pyrazole-containing molecule, the HOMO-LUMO energy gap was calculated to be 5.0452 eV. Natural Bond Orbital (NBO) analysis is also employed to study charge distribution, intramolecular interactions, and bond strengths.
Table 3: Illustrative Frontier Molecular Orbital Energies for a Pyrazoline System This table shows representative data from DFT calculations on related heterocyclic compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -5.3 to -5.8 |
| LUMO Energy | -0.2 to -0.8 |
| HOMO-LUMO Gap (ΔE) | ~5.0 |
Reaction Mechanism Simulations and Transition State Theory
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
The synthesis of pyrazolines typically involves the cyclocondensation reaction between an α,β-unsaturated carbonyl compound (a chalcone) and a hydrazine (B178648) derivative. Computational studies can map the potential energy surface for this reaction to determine the most likely mechanism.
For the synthesis of pyrazolines via [3+2] cycloaddition reactions, DFT studies have been used to explore whether the mechanism is a single-step (concerted) process or a multi-step (stepwise) pathway involving a zwitterionic intermediate. The nature of the substituents and the polarity of the solvent can influence which pathway is favored. For the synthesis of this compound, the reaction would likely proceed between phenylhydrazine and an appropriate α,β-unsaturated amine. Computational mapping would involve locating the transition state(s) and any intermediates along the reaction coordinate, confirming the pathway through Intrinsic Reaction Coordinate (IRC) analysis.
A key outcome of reaction mechanism simulations is the determination of activation energies (Ea) and other thermodynamic parameters of activation, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These values are derived from the energy difference between the reactants and the transition state.
Lower activation barriers indicate a faster reaction rate. Kinetic studies on the formation of other pyrazolines have shown that the reaction proceeds through the formation of a transition state in a relatively slow, rate-determining step. The calculated activation parameters can provide a rationale for experimentally observed reaction rates and the influence of different substituents on those rates. For example, negative entropies of activation (ΔS‡) suggest the formation of a highly ordered, restricted intermediate, which is consistent with a cyclization process.
Table 4: Representative Calculated Activation Parameters for Pyrazoline Synthesis This table provides an example of thermodynamic data that can be obtained from transition state calculations for the synthesis of pyrazoline derivatives.
| Parameter | Calculated Value | Unit |
| Activation Energy (Ea) | 5 - 27 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 4 - 26 | kJ/mol |
| Entropy of Activation (ΔS‡) | Negative Values | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 50 - 90 | kJ/mol |
Tautomeric Preferences and Conformational Analysis Using Computational Methods
The structural versatility of pyrazolin derivatives is significantly influenced by tautomerism and conformational flexibility. Computational methods, particularly Density Functional Theory (DFT), have been pivotal in understanding these aspects for this compound and related compounds.
Pyrazolones, which are structurally related to pyrazolines, can exist in different tautomeric forms, including CH, NH, and OH forms, due to keto-enol, lactam-lactim, and imine-enamine tautomerism. researchgate.net The relative stability of these tautomers is influenced by the solvent and the nature of substituents. researchgate.netnih.gov For instance, in 1-substituted pyrazolin-5-ones, the equilibrium between these forms is a subject of extensive study. researchgate.net Quantum chemical calculations have been employed to determine the relative energies of these tautomers, suggesting that the most stable form can vary depending on the environment. researchgate.net For 3(5)-phenylpyrazoles, studies have shown that they exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the predominant form in the solid state. fu-berlin.de
Conformational analysis of pyrazole derivatives reveals the preferred spatial arrangement of their constituent atoms. A study on a derivative, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, determined through X-ray crystallography that the phenyl and pyrazole rings are not coplanar, exhibiting a significant dihedral angle between them. nih.govresearchgate.net Specifically, the phenyl ring and the pyrazole ring were found to have dihedral angles of 47.07 (10)°. nih.govresearchgate.net
Computational studies on similar 5-amino-pyrazole derivatives have identified various possible rotational isomers (conformers) arising from internal rotation around single bonds. iu.edu.sa DFT calculations, such as those using the B3PW91 functional, have been used to determine the relative energies and stability of these conformers. iu.edu.sa For one such derivative, two stable conformers were identified, with one being significantly more stable than the other. iu.edu.sa These theoretical predictions are often corroborated by experimental data from infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. iu.edu.sa
Table 1: Dihedral Angles in a 5-Amino-3-methyl-1-phenyl-1H-pyrazole Derivative
| Interacting Rings | Dihedral Angle (°) |
| Phenyl Ring / Pyrazole Ring | 47.07 (10) |
| Benzofuran Ring A / Benzofuran Ring B | 0.57 (9) |
| Phenyl Ring / Benzofuran Ring A | 85.76 (7) |
| Phenyl Ring / Benzofuran Ring B | 86.04 (7) |
Data sourced from a crystallographic study of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior and interactions of molecules over time. While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the application of this technique to structurally similar pyrazole and pyrazoline derivatives provides valuable insights into its potential dynamic properties.
MD simulations have been employed to investigate the behavior of novel (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives, helping to predict their molecular behavior and energy profiles. christuniversity.in Such simulations can reveal how the molecule interacts with its environment, such as a solvent, and how its conformation changes over time.
In the context of drug design, MD simulations are crucial for understanding the stability of ligand-receptor complexes. For instance, in a study of 5-trifluoromethyl-Δ²-pyrazoline derivatives as potential anti-inflammatory agents, MD simulations were performed to analyze the binding of these compounds to the active site of the COX-2 enzyme. nih.gov These simulations can confirm the stability of the docked pose and provide a more dynamic picture of the interactions between the ligand and the amino acid residues of the protein. This information is critical for rationalizing the observed biological activity and for the design of more potent inhibitors. nih.gov
The general principles of MD simulations involve calculating the forces between atoms and using these forces to predict their movements over a series of small time steps. This allows for the generation of a trajectory that describes the positions and velocities of the atoms over time, providing a detailed view of the molecule's dynamic nature.
Molecular Docking and Ligand-Receptor Interaction Modeling (focusing on chemical recognition and binding mechanisms)
Molecular docking is a computational technique widely used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. This method is instrumental in understanding the chemical recognition and binding mechanisms of potential drug candidates. Numerous studies have employed molecular docking to investigate the interaction of pyrazoline and pyrazole derivatives with various biological targets.
These studies have demonstrated that pyrazoline-containing compounds can exhibit significant binding affinities to a range of protein targets, including Epidermal Growth Factor Receptor (EGFR), Acetylcholinesterase (AChE), and GlcN-6-P synthase. japsonline.comekb.egacs.orgnih.gov The binding energy, often expressed in kcal/mol, is a key metric obtained from docking studies, with lower values indicating a more favorable binding interaction. japsonline.com
For example, a molecular docking study of thiophene-based N-phenyl pyrazolines against EGFR revealed strong binding affinities, with some compounds showing binding energies as low as -8.8 kcal/mol. japsonline.com The analysis of the docked poses showed that these compounds fit well within the binding pocket of EGFR, forming key interactions with amino acid residues. japsonline.com These interactions often include hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex. ekb.eg
In another study, pyrazoline derivatives were docked into the active site of human Acetylcholinesterase (hAChE). acs.org The most potent compounds exhibited low binding scores and formed specific interactions, such as π-π stacking with key aromatic residues like Tyr341. nih.gov The nature and number of these interactions are critical for the selectivity and inhibitory activity of the compounds.
The insights gained from molecular docking studies are invaluable for structure-activity relationship (SAR) analysis, which aims to understand how the chemical structure of a compound influences its biological activity. By identifying the key structural features responsible for potent binding, medicinal chemists can design and synthesize new derivatives with improved therapeutic potential.
Table 2: Examples of Molecular Docking Studies of Pyrazoline Derivatives with Protein Targets
| Pyrazoline Derivative Class | Protein Target | Range of Binding Affinities (kcal/mol) | Key Interacting Residues |
| Thiophene-based N-phenyl pyrazolines | EGFR | -7.6 to -8.8 | Leu694, Leu820 |
| 3,5-diaryl-2-pyrazoline 1-carbothioamides | hAChE | -6.547 (for a potent derivative) | Tyr341 (π–π stacking) |
| Pyridine–pyrazole hybrids | GlcN-6-P synthase | Moderate to good binding energies reported | Not specified in detail |
| 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | hMAO B | Not specified in detail | Not specified in detail |
This table presents a summary of findings from various molecular docking studies on pyrazoline derivatives. japsonline.comnih.govnih.gov
Future Research Directions and Perspectives for 5 Amino 3 Methyl 1 Phenyl 2 Pyrazolin
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 5-Amino-3-methyl-1-phenylpyrazole, a primary research thrust will be the move away from classical, often harsh, synthesis conditions towards greener alternatives. Key areas of exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating reaction rates and improving yields. Future work should focus on optimizing microwave-assisted protocols for the synthesis of 5-Amino-3-methyl-1-phenylpyrazole and its derivatives, potentially reducing reaction times from hours to minutes. rsc.orgbeilstein-journals.org
Ultrasound-Assisted Synthesis: Sonochemistry offers another avenue for efficient and eco-friendly synthesis. Investigating the use of ultrasonic irradiation can lead to improved reaction kinetics and yields in the synthesis of pyrazole (B372694) systems. rsc.orgbeilstein-journals.org
Mechanochemistry: Solvent-free, mechanochemical methods, such as grinding, present a highly sustainable approach by minimizing solvent waste. rsc.orgrsc.org Developing mechanochemical routes to 5-Amino-3-methyl-1-phenylpyrazole would be a significant step towards green chemical manufacturing.
Green Catalysts and Solvents: Research into recyclable, non-toxic catalysts, such as nano-catalysts, and the use of aqueous media or ionic liquids as solvents will be crucial. beilstein-journals.orgrsc.orgmdpi.comthieme-connect.com For instance, the use of a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst has been reported for the green synthesis of novel 5-amino-pyrazole-4-carbonitriles. rsc.org
| Synthesis Technique | Potential Advantages for 5-Amino-3-methyl-1-phenylpyrazole |
| Microwave-Assisted | Reduced reaction times, higher yields, improved purity |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions |
| Mechanochemistry | Solvent-free, reduced waste, energy efficient |
| Green Catalysis | Recyclable catalysts, lower environmental impact, use of aqueous media |
Development of Advanced Functional Materials Incorporating 5-Amino-3-methyl-1-phenylpyrazole Scaffolds
The unique structural and electronic properties of the 5-aminopyrazole core make it an excellent building block for a new generation of advanced functional materials. Future research should leverage the reactivity of the amino and pyrazole ring functionalities to construct novel materials with tailored properties.
Medicinal Chemistry: The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents. mdpi.commdpi.com Future work will involve using 5-Amino-3-methyl-1-phenylpyrazole as a synthon to create libraries of new compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in diseases like cancer and neurodegenerative disorders. mdpi.com The amino group provides a convenient handle for further functionalization to enhance binding affinity and selectivity.
Materials Science: The aromatic nature of the pyrazole ring suggests potential applications in optoelectronic materials. Research into derivatives of 5-Amino-3-methyl-1-phenylpyrazole could lead to the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and sensors. Preliminary studies on dipyrazole-fused pyridazines and pyrazines, synthesized from 5-aminopyrazoles, have shown potential applications in materials chemistry due to their fluorescence properties. mdpi.com
Deeper Mechanistic Understanding of Complex Organic Reactions Involving Pyrazoline Systems
While numerous synthetic methods exist for pyrazoles, a detailed mechanistic understanding of many complex transformations involving the 5-aminopyrazole system is still lacking. A deeper insight into reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient synthetic strategies.
Future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of reactions involving 5-Amino-3-methyl-1-phenylpyrazole. This includes:
Kinetic Studies: Performing detailed kinetic analysis of key synthetic transformations to understand the factors influencing reaction rates and selectivity.
Intermediate Trapping and Characterization: Utilizing spectroscopic techniques to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.
Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the fate of individual atoms throughout a reaction, offering unambiguous mechanistic insights.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict product distributions, complementing experimental findings. A plausible mechanism for a one-flask cascade synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been proposed, highlighting the importance of understanding the role of intermediates. mdpi.com
Computational Design and Predictive Modeling for Directed Synthesis of New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For 5-Amino-3-methyl-1-phenylpyrazole, computational approaches can guide the rational design of new derivatives with desired properties, thereby reducing the time and cost associated with trial-and-error synthesis.
Key areas for future computational research include:
Molecular Docking: Simulating the binding of virtual libraries of 5-Amino-3-methyl-1-phenylpyrazole derivatives to the active sites of biological targets to identify promising candidates for synthesis and biological evaluation. nih.gov
Quantum Mechanical Calculations: Using methods like DFT to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, aiding in their design and characterization. eurasianjournals.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of 5-Amino-3-methyl-1-phenylpyrazole derivatives in complex environments, such as in solution or bound to a protein, to understand their conformational preferences and interactions. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of 5-Amino-3-methyl-1-phenylpyrazole derivatives with their biological activity or material properties.
| Computational Method | Application for 5-Amino-3-methyl-1-phenylpyrazole Derivatives |
| Molecular Docking | Predicting binding modes and affinities to biological targets |
| Quantum Mechanics | Calculating electronic structure, reactivity, and spectroscopic properties |
| Molecular Dynamics | Simulating dynamic behavior and conformational flexibility |
| QSAR | Correlating chemical structure with biological activity or physical properties |
Integration with Emerging Technologies in Organic Synthesis and Spectroscopic Characterization
The synergy between emerging technologies and organic synthesis is paving the way for unprecedented efficiency and analytical depth. For 5-Amino-3-methyl-1-phenylpyrazole, integrating these technologies will be key to unlocking its full synthetic potential and thoroughly characterizing its novel derivatives.
High-Throughput Synthesis: The use of automated synthesis platforms and flow chemistry reactors will enable the rapid generation of large libraries of 5-Amino-3-methyl-1-phenylpyrazole derivatives for screening purposes.
Advanced Spectroscopic Techniques: The structural elucidation of novel derivatives will be facilitated by advanced NMR techniques (e.g., 2D-NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. mdpi.comresearchgate.net These methods provide unambiguous structural confirmation and detailed insights into the three-dimensional arrangement of atoms. For instance, detailed analysis of spectroscopic data, including advanced NMR techniques, was crucial for confirming the formation of new pyrano[2,3-c]pyrazole derivatives. mdpi.com
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations, optimize reaction conditions, and even propose novel synthetic routes to complex derivatives of 5-Amino-3-methyl-1-phenylpyrazole.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Amino-3-methyl-1-phenyl-2-pyrazolin derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives of pyrazolinones are typically synthesized via cyclocondensation reactions. For example, Schiff base derivatives can be prepared by refluxing equimolar amounts of acylpyrazolones and amines in ethanol with catalytic acetic acid (~3–4 hours). Reaction progress is monitored via TLC using hexane:ethyl acetoacetate (8:2). Yields are influenced by substituent steric/electronic effects, with electron-withdrawing groups enhancing reactivity . Alternative methods involve refluxing intermediates (e.g., malononitrile or ethyl cyanoacetate) in 1,4-dioxane with triethylamine, achieving yields of 62–70% .
Q. How is the crystal structure of this compound derivatives determined, and what insights does this provide?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Hydrogen atoms are modeled using riding models with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms). This technique reveals bond angles, torsion angles, and supramolecular interactions (e.g., π-π stacking in quinoline-pyrazoline hybrids), which correlate with photophysical properties or biological activity . For example, 1,3,5-trisubstituted pyrazolines exhibit planar configurations critical for fluorescence applications .
Q. What spectroscopic techniques are used to characterize pyrazoline derivatives, and how are spectral discrepancies resolved?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH2 stretches ~3300–3400 cm⁻¹, C=O ~1650 cm⁻¹).
- NMR : <sup>1</sup>H NMR distinguishes substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm; pyrazoline CH2 at δ 3.5–4.5 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~160–170 ppm) and nitrile (δ ~115–120 ppm) groups.
- MS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C13H14N4O at m/z 259.1).
Discrepancies arise from solvent effects or impurities; cross-validation with elemental analysis (C, H, N ±0.3%) is recommended .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazoline derivatization (e.g., azo-coupling or cyclocondensation) be elucidated?
- Methodological Answer : Mechanistic studies employ kinetic experiments and computational modeling (DFT). For azo-coupling, electrophilic substitution at the pyrazoline C-3 position is favored in acidic media, with Hammett plots revealing substituent effects on reaction rates . Cyclocondensation with malononitrile proceeds via Knoevenagel adduct formation, followed by cyclization, as evidenced by intermediate isolation via HPLC (using ammonium acetate buffer, pH 6.5) .
Q. What strategies resolve contradictions in reported biological activities or physicochemical properties of pyrazoline analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., 3-methyl vs. 3-trifluoromethyl substituents altering logP). Systematic SAR studies using isosteric replacements and controlled assays (e.g., enzyme inhibition under standardized pH/temperature) are critical. For example, 3-chlorophenyl analogs show enhanced antimicrobial activity over methyl derivatives due to increased lipophilicity . Meta-analysis of melting points (e.g., 199–200°C for 1-phenyltetrazol-5-amine vs. 263–265°C for azo derivatives) helps validate purity .
Q. How can computational methods predict the optoelectronic properties of pyrazoline-based materials?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps and excitation energies. For example, pyrazoline-quinoline hybrids exhibit calculated λmax ~400 nm (vs. experimental 390 nm), correlating with fluorescence quantum yields. Solvent effects (PCM models) refine predictions for applications in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
